N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
説明
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide, commonly known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. SBI-425 has been shown to inhibit the activity of a protein called SCD1, which is involved in lipid metabolism and has been implicated in various diseases such as obesity, diabetes, and cancer.
作用機序
SBI-425 inhibits the activity of SCD1, an enzyme that converts saturated fatty acids into monounsaturated fatty acids. SCD1 has been implicated in various diseases, including cancer, diabetes, and obesity. By inhibiting SCD1, SBI-425 reduces the production of monounsaturated fatty acids, which can have beneficial effects on lipid metabolism and other cellular processes.
Biochemical and Physiological Effects:
SBI-425 has been shown to have various biochemical and physiological effects. In cancer cells, SBI-425 induces cell cycle arrest and apoptosis, leading to reduced cell growth and proliferation. In obese mice, SBI-425 improves glucose tolerance and insulin sensitivity, suggesting its potential use in the treatment of diabetes and obesity. Additionally, SBI-425 has been shown to reduce lipid accumulation in liver cells, which could have implications for the treatment of non-alcoholic fatty liver disease.
実験室実験の利点と制限
One advantage of using SBI-425 in lab experiments is its specificity for SCD1, which allows for targeted inhibition of this enzyme. Additionally, SBI-425 has been shown to be effective in various cell and animal models, indicating its potential for use in human studies. However, one limitation of SBI-425 is its relatively short half-life, which may require frequent dosing in vivo studies.
将来の方向性
There are several future directions for the study of SBI-425. One area of interest is the potential use of SBI-425 in the treatment of cancer, diabetes, and obesity. Additionally, further studies are needed to investigate the long-term effects of SBI-425 and its potential side effects. Finally, the development of more potent and selective SCD1 inhibitors could have significant implications for the treatment of various diseases.
科学的研究の応用
SBI-425 has been used in various scientific research studies to investigate its potential therapeutic applications. One study showed that SBI-425 inhibited the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. Another study demonstrated that SBI-425 improved glucose tolerance and insulin sensitivity in obese mice, suggesting its potential use in the treatment of diabetes and obesity.
特性
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-7-14(20-23-10)16(22)19-17-13(15(18)21)9-12(24-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H2,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVURJCREWQRXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。